molecular formula C12H18Cl2N6O2S B1679428 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride CAS No. 1197333-95-1

4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride

Cat. No. B1679428
CAS RN: 1197333-95-1
M. Wt: 381.3 g/mol
InChI Key: QOAXXMSJHQHSFV-UHFFFAOYSA-N
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Description

4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride is a chemical compound with the formula C12H16N6O2S . It is a benzenes and a sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N . This indicates that the molecule contains a pyrimidine ring with two methylamino substituents, an aniline group, and a sulfonamide group .


Physical And Chemical Properties Analysis

The average mass of this compound is 308.361 g/mol, and its mono-isotopic mass is 308.10554 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found .

Scientific Research Applications

Analytical Chemistry and Drug Residue Analysis

4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride, related to sulfamethazine, has been studied in analytical chemistry. For instance, Feil, Paulson, and Lund (1989) demonstrated that the reaction of sulfamethazine with diazomethane can produce isomeric products, affecting the accuracy of gas chromatographic determinations of sulfa drug residues in edible meat tissues (Feil, Paulson, & Lund, 1989).

Antimycotic and Antibacterial Research

Research into antimycotic and antibacterial properties of related compounds has been conducted. Pecorari et al. (1985) synthesized and tested various amino-N-(5-pyrimidinyl)benzenesulfonamides on Candida albicans and Candida tropicalis, finding that some 4-amino derivatives had significant antimycotic activity (Pecorari, Vampa, Rinaldi, Melegari, Albasini, & Provvisionato, 1985).

Antitumor Research

Significant research has been conducted on the potential antitumor applications of sulfonamide derivatives. Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, exhibiting high antitumor activity and low toxicity (Huang, Lin, & Huang, 2001).

Carbonic Anhydrase Inhibition

Research by Sūdžius et al. (2010) on 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides revealed their potential as inhibitors of carbonic anhydrase isozymes, which are relevant in treatments for conditions like glaucoma (Sūdžius, Baranauskienė, Golovenko, Matulienė, Michailovienė, Torresan, Jachno, Sukackaitė, Manakova, Gražulis, Tumkevičius, & Matulis, 2010).

Other Applications

The compound has been explored in various other contexts, including its reaction withalkyl/aryl-sulfonyl halides and acyl halides, resulting in derivatives that showed strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion, suggesting potential for glaucoma treatment (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002). Also, Chohan, Tahir, Shad, and Khan (2008) synthesized Schiff base compounds from 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide and investigated their crystal structures, which could have implications in materials science (Chohan, Tahir, Shad, & Khan, 2008).

Safety and Hazards

Specific safety and hazard information for this compound was not available in the sources I found. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Mechanism of Action

Target of Action

Ro 04-6790 dihydrochloride, also known as RO 04-6790 hydrochloride or 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride, is a potent, competitive, and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in various areas of the brain, and its role includes regulation of mood and cognition .

Mode of Action

Ro 04-6790 dihydrochloride interacts with its target, the 5-HT6 receptor, by binding to it and blocking its activity . This antagonistic action prevents serotonin from activating the receptor, thereby modulating the biochemical pathways that are initiated by the 5-HT6 receptor .

Biochemical Pathways

Given its role as a 5-ht6 receptor antagonist, it is likely to impact pathways involving serotonin signaling . Serotonin signaling plays a crucial role in many physiological processes in the brain, including the regulation of mood, appetite, and sleep, as well as some cognitive functions including memory and learning .

Pharmacokinetics

It is soluble in dmso and water, which suggests it could be well-absorbed and bioavailable .

Result of Action

The molecular and cellular effects of Ro 04-6790 dihydrochloride’s action are likely to be diverse, given the widespread role of serotonin in the body. By blocking the 5-HT6 receptor, this compound could affect various neurological processes, potentially influencing mood, cognition, and other brain functions .

properties

IUPAC Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S.2ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXXMSJHQHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017563
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 04-6790 dihydrochloride

CAS RN

1197333-95-1
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-04-6790 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62FNF49JN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
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4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
Reactant of Route 6
4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride

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